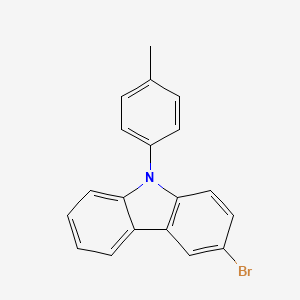
3-Bromo-9-(p-tolyl)-9H-carbazole
概要
説明
“3-Bromo-9-(p-tolyl)-9H-carbazole” is a chemical compound with the molecular formula C19H14BrN . It is often used in the field of life sciences .
Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . The compound appears as a white to light yellow powder or crystal . The melting point ranges from 156.0 to 160.0 degrees Celsius .
科学的研究の応用
Neurogenesis and Stem Cell Research
A derivative of carbazole, specifically designed as 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol, shows promising results in inducing neurogenesis by increasing the final cell division in neural stem cells. This compound does not induce astrocytogenesis during NSC differentiation, highlighting its specificity towards neurogenesis (Shin et al., 2015).
Molecular Docking and Toxicity Prediction
Polyhalogenated carbazoles, including 3-bromo-9H-carbazole, are increasingly detected as environmental pollutants. Molecular docking studies suggest that these compounds could be potential androgen receptor antagonists, implying a risk of endocrine disruption. This insight is crucial for understanding the environmental impact and potential human health risks associated with these compounds (Armas & Apodaca, 2022).
Synthesis and Spectroscopy
The synthesis and electronic spectroscopy of bromocarbazoles, including derivatives of 3-Bromo-9-(p-tolyl)-9H-carbazole, have been extensively studied. These studies provide valuable insights into the properties and potential applications of these compounds in various fields, such as materials science and organic electronics (Ponce et al., 2006).
Luminescence and Thermal Properties
Biphenyl carbazole derivatives exhibit significant luminescence and thermal properties, making them potential candidates for applications in optoelectronic devices. The study of their structure, luminescence, and thermal stability opens up possibilities for their use in advanced materials (Tang et al., 2021).
Polymer Modification and Functionalization
This compound derivatives have been utilized in the postmodification of polymers, leading to the development of new main-chain-functionalized carbazole polymers. This modification enhances the electronic and photoluminescence properties of the polymers, indicating potential applications in electronics and optoelectronics (Iraqi et al., 2006).
Safety and Hazards
“3-Bromo-9-(p-tolyl)-9H-carbazole” can cause skin irritation and serious eye irritation . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it gets on the skin, wash with plenty of water . If eye irritation persists, get medical advice or attention .
特性
IUPAC Name |
3-bromo-9-(4-methylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN/c1-13-6-9-15(10-7-13)21-18-5-3-2-4-16(18)17-12-14(20)8-11-19(17)21/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODQKGBYDIAMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855774 | |
| Record name | 3-Bromo-9-(4-methylphenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731016-44-7 | |
| Record name | 3-Bromo-9-(4-methylphenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-9-(p-tolyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1375818.png)


![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)
![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)



![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)




![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)
